1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-(methylamino)pyridine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone
Uniqueness
1-(2-(6-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamino group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[2-[6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O/c1-9(16)15-7-3-4-11(15)10-5-6-12(13-2)14-8-10/h5-6,8,11H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
VOLMXRSWWMQGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)NC |
Origin of Product |
United States |
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